4-[3-(benzyloxy)phenyl]butanoic acid
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Overview
Description
4-[3-(benzyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C17H18O3 It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzyloxy)phenyl]butanoic acid typically involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable reagent to form the corresponding butanoic acid derivative. One common method involves the use of a Grignard reagent, such as butylmagnesium bromide, followed by acidic workup to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzyloxy)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-[3-(benzyloxy)phenyl]butanol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-[3-(benzyloxy)phenyl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to these targets, while the butanoic acid chain can influence the compound’s overall bioavailability and metabolic stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-[3-(methoxy)phenyl]butanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
4-[3-(ethoxy)phenyl]butanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
4-[3-(propoxy)phenyl]butanoic acid: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
4-[3-(benzyloxy)phenyl]butanoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The benzyloxy group provides additional steric and electronic effects that can enhance the compound’s interactions with specific molecular targets.
Properties
CAS No. |
152380-68-2 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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